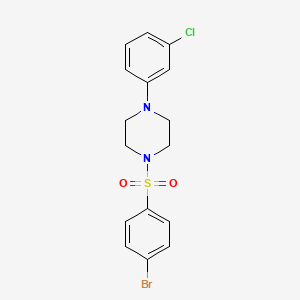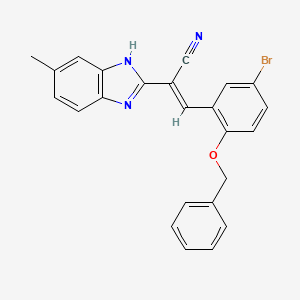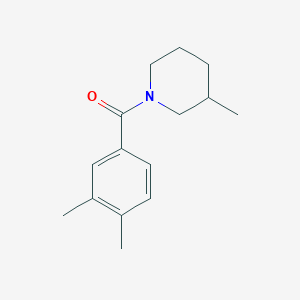
1-(4-BROMOBENZENESULFONYL)-4-(3-CHLOROPHENYL)PIPERAZINE
Descripción general
Descripción
1-(4-BROMOBENZENESULFONYL)-4-(3-CHLOROPHENYL)PIPERAZINE is an organic compound that belongs to the class of piperazine derivatives It is characterized by the presence of a bromobenzenesulfonyl group and a chlorophenyl group attached to a piperazine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-BROMOBENZENESULFONYL)-4-(3-CHLOROPHENYL)PIPERAZINE typically involves the reaction of 4-bromobenzenesulfonyl chloride with 4-(3-chlorophenyl)piperazine. The reaction is usually carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction conditions often include stirring at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-BROMOBENZENESULFONYL)-4-(3-CHLOROPHENYL)PIPERAZINE can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction reactions can be used to remove or modify functional groups, such as reducing the sulfonyl group to a sulfide.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions typically involve the use of polar aprotic solvents and elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used. Reactions are often carried out in acidic or basic media.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of sulfoxides, sulfones, or sulfides.
Aplicaciones Científicas De Investigación
1-(4-BROMOBENZENESULFONYL)-4-(3-CHLOROPHENYL)PIPERAZINE has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs. It may exhibit biological activities such as antimicrobial, anticancer, or anti-inflammatory properties.
Materials Science: The compound can be used as a building block in the synthesis of advanced materials, such as polymers or nanomaterials, with specific properties.
Chemical Biology: Researchers use the compound to study the interactions between small molecules and biological targets, such as enzymes or receptors.
Industrial Applications: The compound may be used in the development of specialty chemicals or as an intermediate in the synthesis of other complex molecules.
Mecanismo De Acción
The mechanism of action of 1-(4-BROMOBENZENESULFONYL)-4-(3-CHLOROPHENYL)PIPERAZINE depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or ion channels. The bromobenzenesulfonyl and chlorophenyl groups can enhance the binding affinity and specificity of the compound for its target. The piperazine ring can also contribute to the overall pharmacokinetic properties, such as solubility and stability.
Comparación Con Compuestos Similares
Similar Compounds
1-(4-BROMOBENZENESULFONYL)-4-PHENYLPIPERAZINE: Similar structure but lacks the chlorine atom on the phenyl ring.
1-(4-METHYLBENZENESULFONYL)-4-(3-CHLOROPHENYL)PIPERAZINE: Similar structure but has a methyl group instead of a bromine atom on the benzenesulfonyl group.
1-(4-BROMOBENZENESULFONYL)-4-(4-CHLOROPHENYL)PIPERAZINE: Similar structure but has the chlorine atom on the para position of the phenyl ring.
Uniqueness
1-(4-BROMOBENZENESULFONYL)-4-(3-CHLOROPHENYL)PIPERAZINE is unique due to the specific combination of the bromobenzenesulfonyl and chlorophenyl groups attached to the piperazine ring. This unique structure can result in distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propiedades
IUPAC Name |
1-(4-bromophenyl)sulfonyl-4-(3-chlorophenyl)piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrClN2O2S/c17-13-4-6-16(7-5-13)23(21,22)20-10-8-19(9-11-20)15-3-1-2-14(18)12-15/h1-7,12H,8-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLKVFXWAARMIDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 2-chloro-5-{5-[(4H-1,2,4-triazol-4-ylimino)methyl]-2-furyl}benzoate](/img/structure/B3875962.png)
![benzyl 3-{[(4-methylphenyl)amino]carbonyl}-3,4-dihydro-2(1H)-isoquinolinecarboxylate](/img/structure/B3875966.png)
![N'-[4-(dimethylamino)benzylidene]-2-[(5-methoxy-1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B3875972.png)
![Ethyl (2Z)-5-(3,4-dimethoxyphenyl)-7-methyl-2-{[5-(2-methyl-5-nitrophenyl)furan-2-YL]methylidene}-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B3875985.png)

![7-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B3876000.png)

![ETHYL (2Z)-5-(2H-1,3-BENZODIOXOL-5-YL)-2-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE](/img/structure/B3876010.png)
![2-[N-(benzenesulfonyl)anilino]-N-[(Z)-thiophen-2-ylmethylideneamino]acetamide](/img/structure/B3876013.png)
![N-[2-(3,5-dioxopiperazin-1-yl)-2-oxoethyl]benzamide](/img/structure/B3876027.png)
![N-methyl-1-[5-(1H-pyrazol-3-yl)-2-furyl]-N-(3-thienylmethyl)methanamine](/img/structure/B3876047.png)
![6-{[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]amino}-6-oxohexanoic acid](/img/structure/B3876049.png)
![4-[2-(2-Methyl-[1,2,4]triazolo[1,5-a]benzimidazol-4-yl)ethyl]morpholine;dihydrochloride](/img/structure/B3876052.png)
